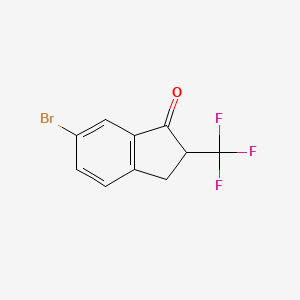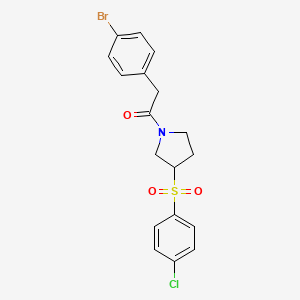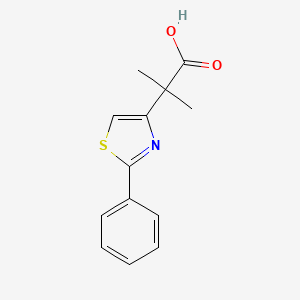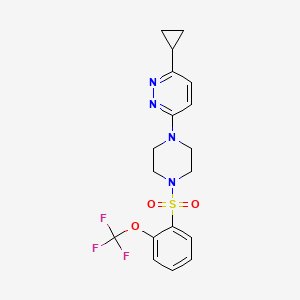
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide, also known as MNPNB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.5 g/mol. MNPNB has been used in various studies to understand its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Kinetics and Mechanism of Formation
- A study by Sedlák et al. (2002) discussed the chemical behavior of substituted 4-chloro-N-phenylbutanamides. This research is relevant as it involves a similar butanamide structure, focusing on the kinetics of formation and decomposition in basic medium.
Biological Evaluation and DNA Binding
- Research by Khan et al. (2021) explored zinc(II) carboxylate complexes based on a similar nitrophenyl butenamide. This study assessed the DNA binding ability, biological activities such as anti-microbial and anti-leishmanial activities, and theoretical nature through molecular docking studies.
Quantum Chemical Studies
- A study by Nghia et al. (2021) focused on the structural parameters and molecular properties of a similar compound. This research is significant for understanding the molecular stability and potential applications in the paint industry.
In Vitro Biological Activities
- The work of Sirajuddin et al. (2015) on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide provides insights into antimicrobial, anticancer, and antileishmanial activities, as well as its interaction with SS-DNA.
Photoreagents for Protein Crosslinking
- Research by Jelenc et al. (1978) suggests the use of 4-nitrophenyl ethers, similar in structure to the compound of interest, for protein crosslinking and affinity labeling in biological studies.
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
- A study by Tordjman et al. (2003) on a butanamide derivative explores its potential as a therapeutic agent for pain and inflammation, indicating possible medical applications of similar compounds.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXCNFNSOKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)





![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)